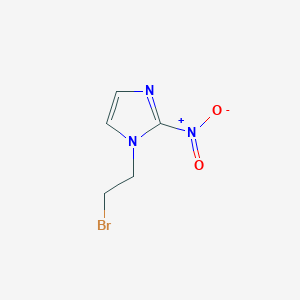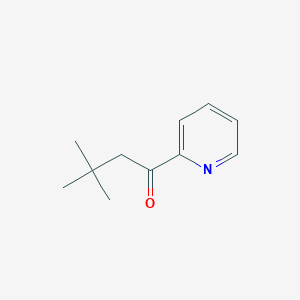
N-(4-Chloro-4-oxobutyl)phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Chloro-4-oxobutyl)phthalimide” is a chemical compound . It is also known as “4-(Phthalimid-1-yl)butanoyl chloride” or "4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanoyl chloride" . Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol.
Synthesis Analysis
The synthesis of phthalimides, such as “N-(4-Chloro-4-oxobutyl)phthalimide”, can be achieved through various methods. One common method is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides (Gabriel Synthesis) are popular alternative approaches .Molecular Structure Analysis
The molecular structure of “N-(4-Chloro-4-oxobutyl)phthalimide” consists of a phthalimide group attached to a 4-chloro-4-oxobutyl group. The phthalimide group is a two-ring structure with two carbonyl groups attached to a nitrogen atom .Chemical Reactions Analysis
Phthalimides, including “N-(4-Chloro-4-oxobutyl)phthalimide”, can undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .科学的研究の応用
Synthesis and Polymer Chemistry
Phthalimide derivatives, such as N-(4-Chloro-4-oxobutyl)phthalimide, play a crucial role in polymer chemistry. For instance, the synthesis and properties of polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide showcase how phthalimide-containing diamines can be polymerized with various aromatic tetracarboxylic acid dianhydrides. This process results in high molecular weight polyimides with enhanced thermal stability and solubility, indicative of the potential utility of N-(4-Chloro-4-oxobutyl)phthalimide in creating materials with desirable thermal and physical properties (Im & Jung, 2000).
Catalytic and Chemical Transformations
N-(4-Chloro-4-oxobutyl)phthalimide and its derivatives also find applications in catalytic and chemical transformations. The phthalimide-N-oxyl (PINO) radical, for example, is utilized extensively as a catalyst for selective oxidation of organic molecules. Research has highlighted the electrochemical properties of N-oxyl species, including PINO, demonstrating their utility in electrosynthetic reactions and providing insights into the mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).
Medicinal Chemistry and Drug Design
In medicinal chemistry, phthalimide derivatives are explored for their biological activities and potential as drug candidates. Spectrofluorimetric and computational investigations of new phthalimide derivatives toward human neutrophil elastase inhibition and antiproliferative activity illustrate the diverse biological applications. Such studies offer insights into the therapeutic potential of phthalimide derivatives, including N-(4-Chloro-4-oxobutyl)phthalimide, in treating diseases by inhibiting specific enzymes or targeting cancer cells (Donarska et al., 2022).
Environmental and Material Sciences
Phthalimide derivatives are also significant in environmental and material sciences. For example, the application of potassium phthalimide-N-oxyl as a catalyst for the cyanosilylation of carbonyl compounds under mild conditions demonstrates the environmental benefits of using less hazardous catalysts in chemical synthesis. Such advancements contribute to greener chemical processes and the development of materials and chemicals with reduced environmental impact (Dekamin et al., 2008).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXHPGKNMJVJKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344178 |
Source


|
| Record name | N-(4-Chloro-4-oxobutyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-4-oxobutyl)phthalimide | |
CAS RN |
10314-06-4 |
Source


|
| Record name | N-(4-Chloro-4-oxobutyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10314-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)








![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)